molecular formula C15H17FN2O4S B11135694 2-[Ethyl-(4-fluoro-benzenesulfonyl)-amino]-N-furan-2-ylmethyl-acetamide

2-[Ethyl-(4-fluoro-benzenesulfonyl)-amino]-N-furan-2-ylmethyl-acetamide

Cat. No.: B11135694
M. Wt: 340.4 g/mol
InChI Key: HIIHWQFNRNRELI-UHFFFAOYSA-N
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Description

2-(N-ETHYL4-FLUOROBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a furan ring and a fluorobenzene sulfonamide moiety suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-ETHYL4-FLUOROBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the sulfonamide: The reaction between 4-fluorobenzenesulfonyl chloride and ethylamine in the presence of a base such as triethylamine.

    Acetamide formation: The resulting sulfonamide is then reacted with furan-2-carboxaldehyde under reductive amination conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(N-ETHYL4-FLUOROBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions typically involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible antimicrobial or anticancer properties due to the sulfonamide moiety.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for compounds like 2-(N-ETHYL4-FLUOROBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves interaction with specific molecular targets. For example, sulfonamides are known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Furamide: Contains a furan ring and is used in various chemical applications.

    Fluorobenzene derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

2-(N-ETHYL4-FLUOROBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the combination of a fluorobenzene sulfonamide and a furan ring, which may confer distinct chemical and biological properties compared to other sulfonamides or furan derivatives.

Properties

Molecular Formula

C15H17FN2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C15H17FN2O4S/c1-2-18(11-15(19)17-10-13-4-3-9-22-13)23(20,21)14-7-5-12(16)6-8-14/h3-9H,2,10-11H2,1H3,(H,17,19)

InChI Key

HIIHWQFNRNRELI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F

solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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